N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Descripción
This compound features a pyrazolo[4,3-d]pyrimidinone core substituted with ethyl, methyl, and 4-methylbenzyl groups, coupled to a sulfanyl acetamide moiety linked to a 2H-1,3-benzodioxol-5-yl aromatic system. The pyrazolo-pyrimidinone scaffold is notable in medicinal chemistry for kinase inhibition, while the benzodioxol group is associated with enhanced bioavailability and CNS activity . The sulfanyl bridge may serve as a metabolically stable or pro-drug functional group, depending on oxidative metabolism .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-4-30-23-22(16(3)28-30)27-25(29(24(23)32)12-17-7-5-15(2)6-8-17)35-13-21(31)26-18-9-10-19-20(11-18)34-14-33-19/h5-11H,4,12-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMXOHBHAECKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Construction of the Pyrazolo[4,3-d]pyrimidine Core: This involves the condensation of suitable precursors under controlled conditions.
Thioether Formation:
Final Coupling: The final step involves coupling the benzodioxole and pyrazolo[4,3-d]pyrimidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(2H-1,3-benzodioxol-5-yl)-2-{...}acetamide exhibits various biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The pyrazolo[4,3-d]pyrimidine scaffold is particularly noted for its anticancer properties.
- Anti-inflammatory Effects : In silico studies indicate potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory conditions. Molecular docking studies have shown promising interactions with the target enzyme.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains in preliminary assays, suggesting potential applications in developing new antimicrobial agents.
Synthesis Pathways
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{...}acetamide involves several steps:
- Formation of the Benzodioxole Core : This typically involves the reaction of phenolic compounds with appropriate aldehydes or ketones under acidic or basic conditions.
- Synthesis of the Pyrazolo[4,3-d]pyrimidine Moiety : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Final Assembly : The final compound is formed through nucleophilic substitution reactions to introduce the sulfanyl and acetamide groups.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
- In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). These studies utilized MTT assays to assess cell viability post-treatment.
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of the compound with target proteins involved in cancer and inflammation pathways. These studies suggest modifications could enhance efficacy.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties reveal favorable absorption and distribution characteristics in preliminary models, indicating potential for oral bioavailability.
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidinone Analogues
- N-Ethyl-2-{[1-Ethyl-3-Methyl-6-(4-Methylbenzyl)-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide () Structural Differences: The acetamide nitrogen is substituted with a 3-methylphenyl group instead of the benzodioxol moiety. The latter’s increased hydrophobicity could affect solubility .
Thiazolo-Pyrimidine Derivatives ()
- Example : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a).
- Core Differences: Thiazolo[3,2-a]pyrimidine vs. pyrazolo[4,3-d]pyrimidinone.
- Functional Groups : Both contain sulfanyl-like linkages (thiazolo sulfur vs. sulfanyl bridge) and aromatic substituents.
- Synthesis : compounds use acetic anhydride/NaOAc under reflux, contrasting with the target compound’s likely cesium carbonate-mediated coupling (analogous to ) .
Benzimidazole Derivatives ()
- Example: 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j).
- Core Differences: Benzimidazole vs. pyrazolo-pyrimidinone.
- Functional Groups: Sulfinyl/sulfonyl groups in 3j vs. sulfanyl in the target compound.
Structure-Activity Relationship (SAR) Insights
- Pyrazolo-Pyrimidinone Core: Critical for kinase inhibition; substituents at positions 1, 3, and 6 modulate selectivity.
- Benzodioxol Group : May enhance blood-brain barrier penetration compared to simpler aryl groups (e.g., 3-methylphenyl in ) .
- Sulfanyl Bridge: Potential for oxidation to sulfonyl, altering pharmacokinetics (e.g., prolonged half-life if stable) .
Comparative Data Table
Actividad Biológica
N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Composition:
- IUPAC Name: (2R)-N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]pyrrolidine-2-carboxamide
- Molecular Formula: C22H24N6O3
- Molecular Weight: 420.464 g/mol
Binding Properties:
| Property | Measurement |
|---|---|
| IC50 (nM) | 0.29 |
| hERG inhibition (predictor I) | Weak inhibitor |
| hERG inhibition (predictor II) | Inhibitor |
The compound exhibits multiple biological activities primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in numerous physiological processes including inflammation and immune response .
Pharmacological Effects
Anticancer Activity:
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines, to which this compound belongs, exhibit significant anticancer properties. These compounds have been found to selectively inhibit specific protein kinases involved in cancer cell proliferation .
Enzymatic Inhibition:
The compound demonstrates inhibitory activity against various enzymes that are crucial for tumor growth and metastasis. For example, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
In Vivo and In Vitro Studies
-
Antitumor Efficacy:
A study published in ACS Medicinal Chemistry Letters highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in reducing tumor growth in xenograft models. These compounds showed a marked decrease in tumor volume compared to controls . -
Selectivity for Kinases:
Research indicates that this compound exhibits high selectivity for Src family kinases (SFKs), which are implicated in various cancers. The selectivity profile suggests potential for reduced side effects compared to less selective agents . -
Mechanistic Insights:
The compound's ability to modulate NO levels has been linked to its anti-inflammatory effects, providing insights into its potential use in treating inflammatory diseases alongside cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
